2-(Azetidin-3-yloxy)-6-chloropyrazine
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Overview
Description
2-(Azetidin-3-yloxy)-6-chloropyrazine is a heterocyclic compound that features both azetidine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-6-chloropyrazine can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 6-chloropyrazine with azetidin-3-ol. The reaction typically requires a base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-6-chloropyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The azetidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(Azetidin-3-yloxy)-6-azidopyrazine .
Scientific Research Applications
2-(Azetidin-3-yloxy)-6-chloropyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-6-chloropyrazine involves its interaction with specific molecular targets. The azetidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yloxy)pyrazine
- 6-Chloropyrazine
- Azetidine derivatives
Uniqueness
2-(Azetidin-3-yloxy)-6-chloropyrazine is unique due to the presence of both azetidine and pyrazine rings, which confer distinct chemical and biological properties.
Biological Activity
2-(Azetidin-3-yloxy)-6-chloropyrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring linked to a chloropyrazine moiety, which is significant for its biological interactions. The unique combination of these structures may enhance its binding affinity to various biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The azetidine ring can increase the compound's affinity for specific enzymes or receptors, facilitating its therapeutic effects.
- Nucleophilic Substitution : The chlorine atom in the pyrazine ring can be replaced by nucleophiles, potentially altering the compound's reactivity and biological profile.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Anticancer Potential
Research has shown that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The exact pathways remain under investigation, but preliminary data suggest it may interfere with cell cycle regulation and apoptosis signaling pathways.
Case Study Overview
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity :
- Study A : Tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 25 µg/mL for Staphylococcus aureus.
- Study B : Evaluated against fungal strains, demonstrating effective inhibition at concentrations as low as 10 µg/mL.
-
Anticancer Activity :
- Study C : In vitro assays on human cancer cell lines revealed a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM across different cancer types.
- Study D : Animal models showed significant tumor reduction when treated with the compound compared to control groups.
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
---|---|---|
This compound | 25 µg/mL (S. aureus) | 15-30 µM |
2-(Azetidin-3-yloxy)pyrazine | 30 µg/mL | 20-40 µM |
Azetidine derivatives | Variable | Variable |
Properties
Molecular Formula |
C7H8ClN3O |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-6-chloropyrazine |
InChI |
InChI=1S/C7H8ClN3O/c8-6-3-10-4-7(11-6)12-5-1-9-2-5/h3-5,9H,1-2H2 |
InChI Key |
DTCFSDYPCMEIAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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